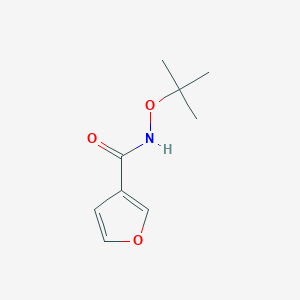

3-(t-Butoxycarbamoyl)furan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(t-Butoxycarbamoyl)furan is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Protecting Group in Organic Synthesis

One of the primary applications of 3-(t-Butoxycarbamoyl)furan is its role as a protecting group for amines in organic synthesis. The tert-butyl carbamate moiety can be introduced onto an amine to shield it from undesired reactions during subsequent synthetic steps. This protection can be reversed under acidic conditions, allowing for the selective deprotection of the amine when needed.

Synthetic Routes

The synthesis of this compound can be accomplished through several methods, including:

- Curtius Rearrangement : This method involves a carboxylic acid reacting with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which rearranges to yield the desired product.

- Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like hydrogen peroxide, or reduction using lithium aluminum hydride, producing various derivatives that can serve as intermediates in further chemical transformations.

Biological Applications

Pharmaceutical Development

In medicinal chemistry, this compound is utilized in the synthesis of pharmaceutical intermediates. It plays a crucial role in developing N-Boc-protected anilines, which are essential building blocks for various therapeutic agents. Research has shown that derivatives of this compound exhibit biological activity, including potential neuroprotective effects against amyloid beta-induced toxicity in models of Alzheimer’s disease .

Case Study: Neuroprotective Properties

A study published in Molecules highlighted the protective activity of a related compound against astrocytes stimulated with amyloid beta. The findings suggest that carbamate derivatives may offer new avenues for Alzheimer's treatment by modulating neuroinflammatory responses .

Industrial Applications

Catalysis and Material Science

In industrial settings, this compound is explored as a catalyst or precursor for synthesizing functionalized materials. Its unique structure allows it to participate in various catalytic processes, including C–N cross-coupling reactions which are vital for creating diverse organic compounds used in pharmaceuticals and agrochemicals .

Propiedades

Fórmula molecular |

C9H13NO3 |

|---|---|

Peso molecular |

183.20 g/mol |

Nombre IUPAC |

N-[(2-methylpropan-2-yl)oxy]furan-3-carboxamide |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-10-8(11)7-4-5-12-6-7/h4-6H,1-3H3,(H,10,11) |

Clave InChI |

DVHXYUCPAAVFDU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)ONC(=O)C1=COC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.